9-Chloro-5-methyl-2-(2-naphthyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Description
9-Chloro-5-methyl-2-(2-naphthyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a useful research compound. Its molecular formula is C27H20ClN3O3 and its molecular weight is 469.9 g/mol. The purity is usually 95%.
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Biological Activity
9-Chloro-5-methyl-2-(2-naphthyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H16ClN3O3 with a molecular weight of approximately 425.89 g/mol. The structure includes a chloro substituent, a methyl group, and both naphthyl and nitrophenyl groups, contributing to its unique chemical reactivity and biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various pharmacological activities including:
- Antimicrobial Activity : Studies have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, structural analogs have shown minimum inhibitory concentrations (MICs) ranging from 20 to 25 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Properties : Some derivatives have been reported to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory pathways. This suggests potential applications in treating inflammatory diseases .
- Antioxidant Activity : The compound has been evaluated for its antioxidant properties through various assays. Results indicate that it may effectively scavenge free radicals and reduce oxidative stress .
The biological activity of this compound can be attributed to several mechanisms:
- Binding Affinity : Molecular docking studies show that the compound can form multiple hydrogen bonds and hydrophobic interactions with key amino acid residues in target proteins such as penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis .
- Inhibition of Enzymatic Activity : The compound's ability to inhibit COX and LOX suggests a dual mechanism where it not only prevents inflammation but also modulates pain pathways by reducing prostaglandin synthesis .
Antimicrobial Efficacy
A study evaluating the antimicrobial properties of similar pyrazolo derivatives showed that compounds exhibited substantial activity against various bacterial strains. For instance:
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Compound A | Staphylococcus aureus | 20 |
Compound B | Escherichia coli | 25 |
These findings highlight the potential of this compound as an effective antimicrobial agent .
Anti-inflammatory Studies
In vitro studies have demonstrated that derivatives of this compound can significantly reduce the production of pro-inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS), indicating its potential use in inflammatory conditions .
Properties
CAS No. |
303060-60-8 |
---|---|
Molecular Formula |
C27H20ClN3O3 |
Molecular Weight |
469.9 g/mol |
IUPAC Name |
9-chloro-5-methyl-2-naphthalen-2-yl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C27H20ClN3O3/c1-27(20-8-11-22(12-9-20)31(32)33)30-25(23-15-21(28)10-13-26(23)34-27)16-24(29-30)19-7-6-17-4-2-3-5-18(17)14-19/h2-15,25H,16H2,1H3 |
InChI Key |
ZWDCVCPCVGQKMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N2C(CC(=N2)C3=CC4=CC=CC=C4C=C3)C5=C(O1)C=CC(=C5)Cl)C6=CC=C(C=C6)[N+](=O)[O-] |
Origin of Product |
United States |
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